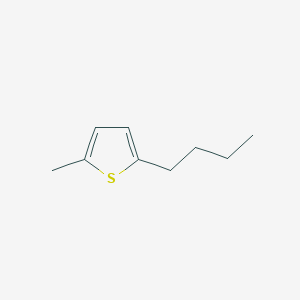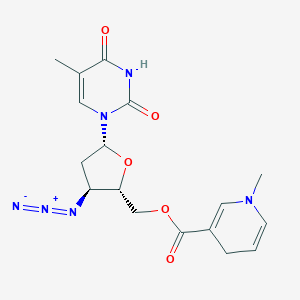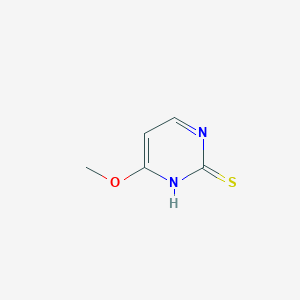
6-Methoxypyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyrimidine-2(1H)-thione is a heterocyclic organic compound that is widely used in scientific research. It is a sulfur-containing compound that belongs to the pyrimidine family. The compound has been extensively studied due to its various biological activities, which have made it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-Methoxypyrimidine-2(1H)-thione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in various biological processes. For example, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus. The compound has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
6-Methoxypyrimidine-2(1H)-thione has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Methoxypyrimidine-2(1H)-thione in lab experiments is its wide range of biological activities. The compound has been shown to exhibit antiviral, antifungal, and antibacterial properties, making it a useful tool for studying various biological processes. However, one of the limitations of using 6-Methoxypyrimidine-2(1H)-thione is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.
Orientations Futures
There are many future directions for the study of 6-Methoxypyrimidine-2(1H)-thione. One area of research is the development of new drugs based on the compound. 6-Methoxypyrimidine-2(1H)-thione has been shown to have promising activity against various diseases, including cancer, diabetes, and inflammation. Therefore, further research is needed to develop new drugs based on the compound. Another area of research is the study of the mechanism of action of 6-Methoxypyrimidine-2(1H)-thione. The compound has been shown to inhibit the activity of various enzymes, but the exact mechanism of action is not fully understood. Further research is needed to elucidate the mechanism of action of the compound. Finally, the study of the potential toxicity of 6-Methoxypyrimidine-2(1H)-thione is also an important area of research. The compound has been shown to have cytotoxic effects on certain cell types, and further research is needed to determine the potential toxicity of the compound in vivo.
Méthodes De Synthèse
The synthesis of 6-Methoxypyrimidine-2(1H)-thione can be achieved by reacting 2-amino-4-methoxypyrimidine with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then hydrolyzed with acid to yield 6-Methoxypyrimidine-2(1H)-thione. This method is simple and efficient and has been widely used in the synthesis of 6-Methoxypyrimidine-2(1H)-thione.
Applications De Recherche Scientifique
6-Methoxypyrimidine-2(1H)-thione has been extensively studied for its various biological activities. It has been shown to exhibit antiviral, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
6-methoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYHGLBPSPCRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613121 |
Source


|
| Record name | 6-Methoxypyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyrimidine-2(1H)-thione | |
CAS RN |
30020-46-3 |
Source


|
| Record name | 6-Methoxypyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

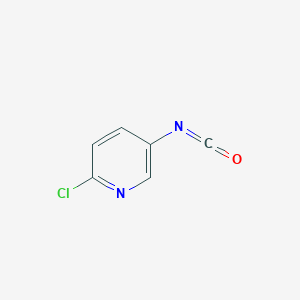
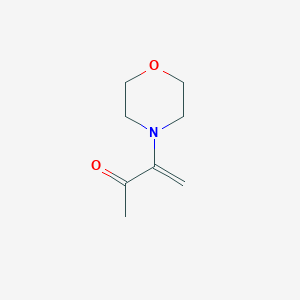
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
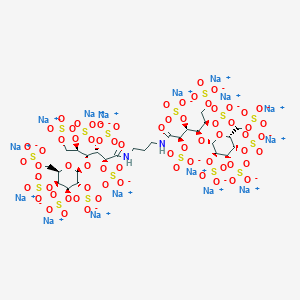


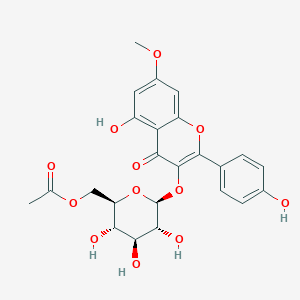
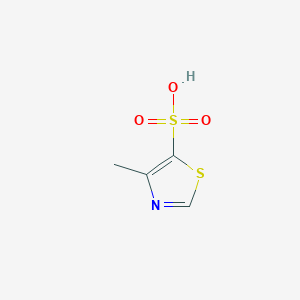
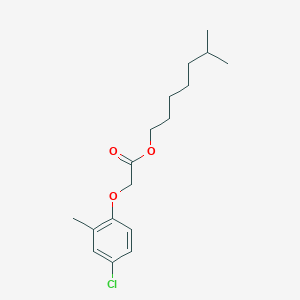
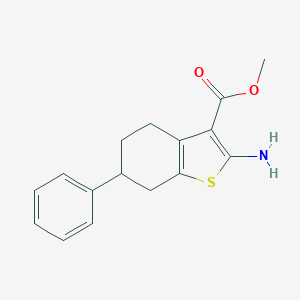
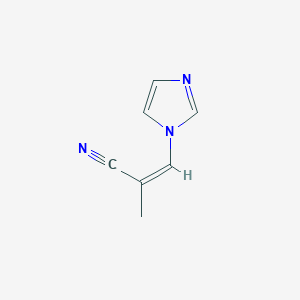
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
